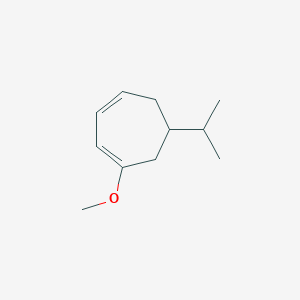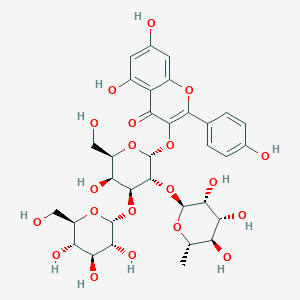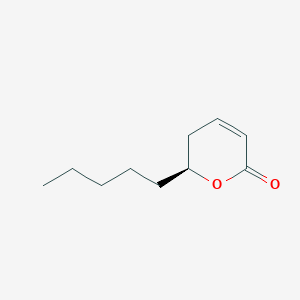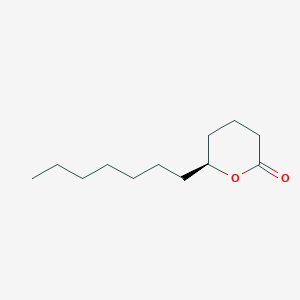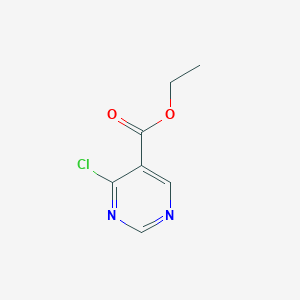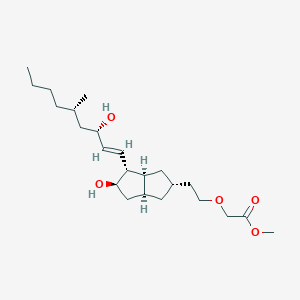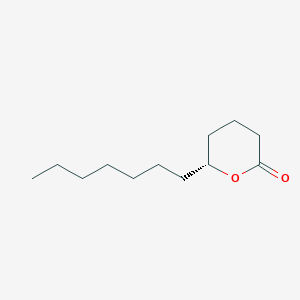
3,5-Dimethyl-2-isobutylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2-isobutylpyrazine (DMIBP) is a natural compound that is widely found in various plants and fruits such as grapes, peppers, and tomatoes. It is also a key component of the aroma and flavor of wine and other fermented beverages. In recent years, DMIBP has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2-isobutylpyrazine is not fully understood, but it is believed to act through various pathways, including the modulation of various enzymes and signaling pathways. 3,5-Dimethyl-2-isobutylpyrazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
3,5-Dimethyl-2-isobutylpyrazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dimethyl-2-isobutylpyrazine exhibits antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that 3,5-Dimethyl-2-isobutylpyrazine can reduce inflammation and oxidative stress in animal models of various diseases such as colitis and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-2-isobutylpyrazine has several advantages for use in lab experiments, including its natural origin, low toxicity, and easy availability. However, 3,5-Dimethyl-2-isobutylpyrazine also has some limitations, including its limited solubility in water and its potential to interfere with other experimental procedures.
Orientations Futures
There are several future directions for the study of 3,5-Dimethyl-2-isobutylpyrazine, including:
1. Identification of the molecular targets of 3,5-Dimethyl-2-isobutylpyrazine and the elucidation of its mechanism of action.
2. Development of novel methods for synthesizing 3,5-Dimethyl-2-isobutylpyrazine with improved yield and purity.
3. Investigation of the potential applications of 3,5-Dimethyl-2-isobutylpyrazine in various fields such as medicine, agriculture, and environmental science.
4. Evaluation of the safety and toxicity of 3,5-Dimethyl-2-isobutylpyrazine in humans and animals.
5. Development of 3,5-Dimethyl-2-isobutylpyrazine-based drugs for the treatment of various diseases such as cancer and inflammation.
In conclusion, 3,5-Dimethyl-2-isobutylpyrazine is a natural compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-2-isobutylpyrazine and its potential applications in medicine, agriculture, and environmental science.
Méthodes De Synthèse
3,5-Dimethyl-2-isobutylpyrazine can be synthesized through various methods, including the reaction between isobutylamine and 2-acetyl-3,5-dimethylpyrazine, or the reaction between isobutyraldehyde and 2,3,5-trimethylpyrazine. However, the most common method of synthesizing 3,5-Dimethyl-2-isobutylpyrazine is through the microbial fermentation of various microorganisms such as Bacillus subtilis and Pseudomonas aeruginosa.
Applications De Recherche Scientifique
3,5-Dimethyl-2-isobutylpyrazine has been extensively studied for its potential applications in various fields, including food science, environmental science, and medical science. In food science, 3,5-Dimethyl-2-isobutylpyrazine is used as a flavoring agent in various food products such as wine, beer, and sauces. In environmental science, 3,5-Dimethyl-2-isobutylpyrazine is used as a bioindicator of soil quality and as a natural pesticide. In medical science, 3,5-Dimethyl-2-isobutylpyrazine has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Numéro CAS |
70303-42-3 |
|---|---|
Nom du produit |
3,5-Dimethyl-2-isobutylpyrazine |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3,5-dimethyl-2-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-9(4)12-8(3)6-11-10/h6-7H,5H2,1-4H3 |
Clé InChI |
PBBZXNLEMPGGCH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CC(C)C |
SMILES canonique |
CC1=CN=C(C(=N1)C)CC(C)C |
Densité |
0.924-0.929 |
Autres numéros CAS |
70303-42-3 |
Description physique |
Colourless transparent liquid; Roasted woody, meaty aroma with nutty cocoa notes |
Pureté |
95% min. |
Solubilité |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonymes |
3,5-Dimethyl-2-isobutylpyrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)

